molecular formula C29H23N3O3S2 B2874058 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 361173-86-6

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2874058
CAS No.: 361173-86-6
M. Wt: 525.64
InChI Key: ZLFBAIIURFCGAT-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a quinoline derivative, and a sulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinoline intermediates, followed by their coupling through sulfonylation and amidation reactions. Common reagents used in these steps include sulfuric acid, acetic anhydride, and various catalysts to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For instance, it may inhibit certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide: shares structural similarities with other benzothiazole and quinoline derivatives.

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Quinoline derivatives: Widely studied for their antimalarial and anti-inflammatory effects.

Uniqueness

What sets this compound apart is its combined structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S2/c33-28(30-23-15-11-22(12-16-23)29-31-25-8-2-4-10-27(25)36-29)21-13-17-24(18-14-21)37(34,35)32-19-5-7-20-6-1-3-9-26(20)32/h1-4,6,8-18H,5,7,19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFBAIIURFCGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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